![molecular formula C23H27ClN4O5S B2528602 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride CAS No. 1327498-47-4](/img/structure/B2528602.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide Hydrochloride

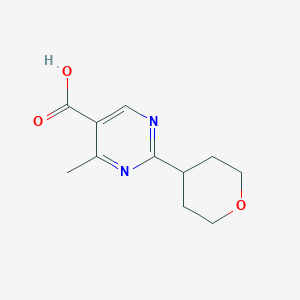

The compound N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride is a synthetic molecule that appears to be designed for pharmacological purposes, given the presence of a benzamide moiety, which is often associated with bioactive compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and pharmacological activities, which can be used to infer potential characteristics of the compound .

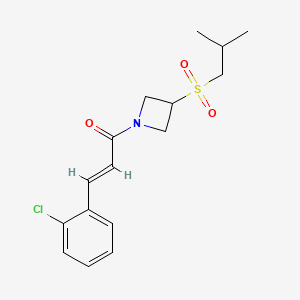

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the acylation of an aromatic compound with an appropriate amide. For instance, the synthesis of substituted pyrazole derivatives from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides as starting materials has been described . This process involves the reaction of the starting material with hydrazine derivatives to yield pyrazoline derivatives, which can be further modified. Such synthetic routes could potentially be adapted for the synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride by selecting appropriate starting materials and reaction conditions.

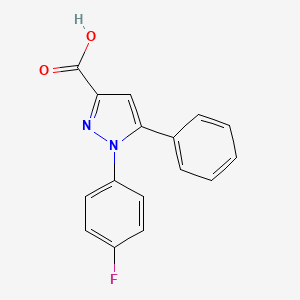

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, MS, and IR, as well as X-ray diffraction . These techniques allow for the determination of the molecular conformation, the presence of functional groups, and the overall geometry of the compound. The structure-property relationship can be further explored using density functional theory (DFT) calculations to predict the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

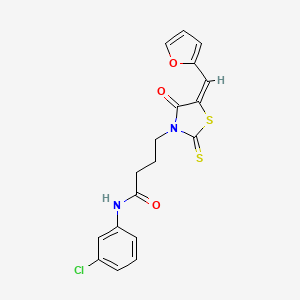

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, pyrazoline derivatives can be acetylated to yield N-acetyl analogs . The presence of a morpholine group, as seen in some related compounds, suggests the possibility of reactions involving this moiety, such as alkylation or acylation . The nitro group in the compound of interest could also undergo reduction to an amine, providing a pathway for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, hydrogen bonding, and pi-pi interactions can significantly affect these properties . The pharmacological properties, such as anti-inflammatory and gastroprokinetic activities, are also determined by the molecular framework of the compound . The specific activities of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride would need to be evaluated through biological assays and compared with related compounds to determine its potential therapeutic applications.

Aplicaciones Científicas De Investigación

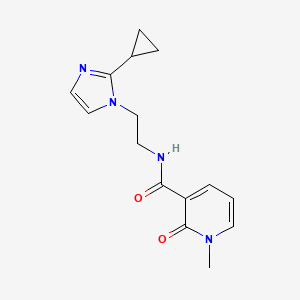

Quality Control in Anticonvulsant Development

One significant application of derivatives of 1,3,4-thiadiazole, a class to which N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride belongs, is in anticonvulsant development. Researchers at the NUPh developed methods for identification, determination of impurities, and quantitative determination of a similar compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which showed high anticonvulsive activity. This work is crucial in the standardization and quality control of new medicinal substances (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Antiviral Applications

Thiazolides, a category that includes various benzamide derivatives, have been reported to have antiviral properties, particularly against hepatitis B virus replication. The study of thiazolides and their structure-activity relationships contributes valuable insights into the development of antiviral agents (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, Semple, & Rossignol, 2011).

Antibacterial Activity

Another significant application is in the field of antibacterial research. Derivatives of benzothiazole, including those similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride, have shown potent antibacterial activity against Streptococcus pyogenes. This research provides important data for the development of new antibacterial agents (Gupta, 2018).

Co-crystal Synthesis

In the field of crystal engineering, the study of co-crystals of theophylline with substituted carboxylic acids, amides, and pharmaceutical ingredients reveals the structural relationship with mechanical behavior. This research is essential for understanding and optimizing the mechanical properties of pharmaceutical co-crystals (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S.ClH/c1-2-32-19-5-3-6-20-21(19)24-23(33-20)26(12-4-11-25-13-15-31-16-14-25)22(28)17-7-9-18(10-8-17)27(29)30;/h3,5-10H,2,4,11-16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIPLJEPGRBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)

![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)